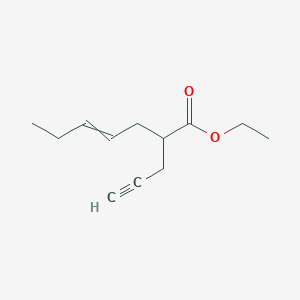
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle est un composé organique de formule moléculaire C12H18O2. Il s'agit d'un ester dérivé de l'acide hept-4-énoïque et de l'alcool prop-2-yn-1-yl. Ce composé est intéressant en raison de sa structure unique, qui comprend à la fois un groupe alcyne et un groupe alcène, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle implique généralement l'estérification de l'acide hept-4-énoïque avec l'alcool prop-2-yn-1-yl en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en l'ester souhaité.
Méthodes de production industrielle
À l'échelle industrielle, la production du 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides dans un réacteur à lit fixe peut faciliter le processus d'estérification, permettant la récupération et la réutilisation du catalyseur.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe alcyne peut être oxydé pour former une dicétone.
Réduction : Le groupe alcène peut être hydrogéné pour former l'alcane correspondant.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) peuvent être utilisés comme agents oxydants.
Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) est couramment utilisé pour l'hydrogénation.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent réagir avec le groupe ester en conditions basiques.
Principaux produits formés
Oxydation : Formation de dicétones.
Réduction : Formation d'alcanes.
Substitution : Formation d'amides ou d'éthers.
Applications de la recherche scientifique
Le 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses groupes fonctionnels uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle implique son interaction avec diverses cibles moléculaires. Les groupes alcyne et alcène peuvent participer à des réactions de cycloaddition, formant des composés cycliques qui peuvent interagir avec des macromolécules biologiques. Le groupe ester peut subir une hydrolyse, libérant l'acide et l'alcool correspondants, qui peuvent ensuite participer à des voies métaboliques.
Applications De Recherche Scientifique
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Le 2-(Prop-2-yn-1-yl)hept-4-énoate d'éthyle peut être comparé à des composés similaires tels que :
2-(Prop-2-yn-1-yl)pent-4-ynoate d'éthyle : Structure similaire mais avec une longueur de chaîne carbonée différente.
Acrylate de propargyle : Contient un groupe alcyne et un groupe acrylate.
6-Méthyl-2-(prop-2-yn-1-yl)hept-4-énoate d'éthyle : Structure similaire avec un groupe méthyle supplémentaire.
Ces composés partagent une réactivité similaire en raison de la présence de groupes alcyne et alcène, mais diffèrent dans leurs applications et propriétés spécifiques.
Propriétés
Numéro CAS |
656234-74-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
ethyl 2-prop-2-ynylhept-4-enoate |
InChI |
InChI=1S/C12H18O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h2,7-8,11H,4,6,9-10H2,1,3H3 |
Clé InChI |
PBBLASASBMBSSA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(CC#C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
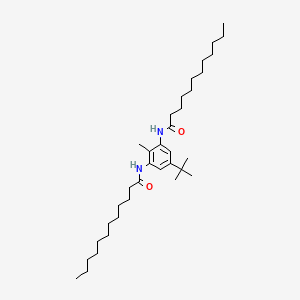
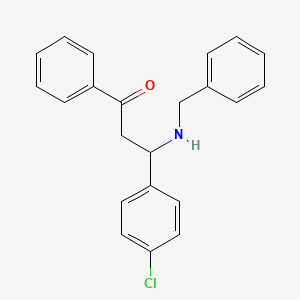
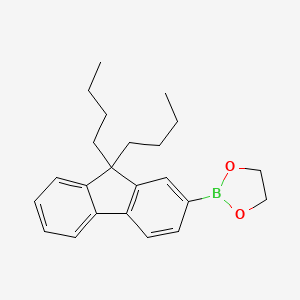

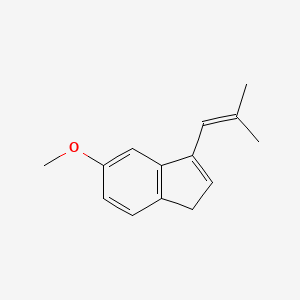
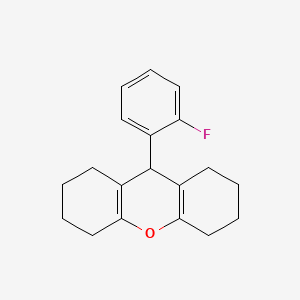
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
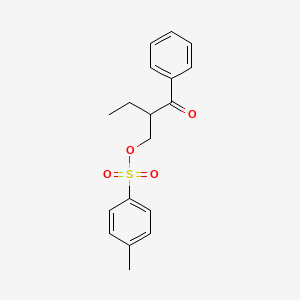
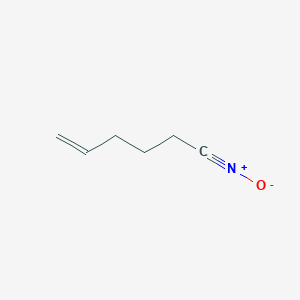
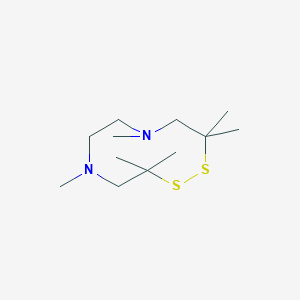
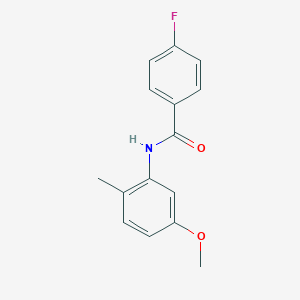
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
